Oil Red EGN

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oil Red EGN is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with a naphthol derivative. The reaction typically involves the following steps:

Diazotization: An aromatic amine (such as aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with a naphthol derivative in an alkaline medium to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process includes:

Raw Material Preparation: High-purity aromatic amines and naphthol derivatives are prepared.

Reaction Control: Temperature, pH, and reaction time are carefully monitored to optimize the diazotization and coupling reactions.

Purification: The crude dye is purified through recrystallization or chromatography to remove impurities and achieve the desired quality.

Analyse Chemischer Reaktionen

Primary Reaction Types

Oil Red EGN participates in three principal reaction categories, driven by its azo linkages and substituted aromatic rings:

Oxidation Reactions

The azo group (-N=N-) undergoes oxidation under acidic or strongly oxidative conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄)

-

Hydrogen peroxide (H₂O₂)

-

Chromic acid (H₂CrO₄)

These reactions typically cleave the azo bond, producing aromatic amines and nitrogen gas (N₂) as byproducts .

Reduction Reactions

Reduction of the azo group occurs in the presence of:

-

Zinc dust (Zn) in acidic media

-

Sodium dithionite (Na₂S₂O₄)

-

Catalytic hydrogenation (H₂/Pd)

This yields two equivalents of primary aromatic amines , such as substituted anilines and naphthylamines .

Electrophilic Substitution

The aromatic rings (naphthol and substituted benzene moieties) undergo reactions like:

-

Nitration (HNO₃/H₂SO₄)

-

Sulfonation (H₂SO₄/SO₃)

-

Halogenation (Cl₂/FeCl₃)

These substitutions occur preferentially at the para and ortho positions relative to existing substituents .

Reaction Conditions and Products

The table below summarizes key reaction parameters and outcomes:

| Reaction Type | Reagents/Conditions | Major Products | Byproducts |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 4-Methylaniline + 1-Naphthol derivatives | N₂, H₂O |

| Reduction | Zn/HCl, reflux | 2,5-Dimethylaniline + 1-Amino-2-naphthol | NH₃ (trace) |

| Nitration | HNO₃ (conc.), H₂SO₄, 50°C | Nitro-Oil Red EGN isomers | H₂O |

| Sulfonation | Oleum (20% SO₃), 120°C | Sulfonated this compound | SO₂ (trace) |

Data derived from incompatibility studies and structural analysis .

Hazardous Reactivity

This compound exhibits instability under specific conditions:

-

With strong acids : Produces toxic gases (e.g., NOₓ, NH₃) via azo group decomposition .

-

With oxidizing agents : Generates flammable compounds and exothermic reactions .

-

Under UV light : Degrades into radical intermediates , accelerating polymerization .

Industrial and Laboratory Handling Considerations

-

Incompatible materials : Avoid contact with aldehydes, peroxides, and metal salts to prevent explosive side reactions .

-

Stabilizers : Additives like bisphenol A are used commercially to inhibit unintended polymerization during storage .

Research Findings

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Oil Red EGN is primarily utilized for its ability to stain lipids, making it invaluable in several research areas:

Histology and Pathology

- Lipid Visualization : this compound is extensively used to visualize lipid deposits in tissue samples. This application is crucial for diagnosing metabolic disorders such as obesity and diabetes, where lipid accumulation is a key indicator.

- Case Study : In a study focused on hepatic steatosis, this compound staining revealed significant reductions in liver fat content in treated groups compared to controls, highlighting its role in evaluating liver health and fat metabolism .

Cell Biology

- Adipogenesis Studies : Researchers employ this compound to examine lipid accumulation in cultured adipocytes. This research is essential for understanding the mechanisms of fat storage and metabolism.

- Gene Expression Modulation : Studies indicate that treatment with this compound can alter the expression of genes involved in lipid metabolism and antioxidant defenses .

Food Industry

- Colorant : In the food sector, this compound serves as a colorant, providing an appealing red hue while adhering to safety regulations. Its use enhances the visual appeal of various food products.

Cosmetic Formulations

- Aesthetic Enhancements : The compound is incorporated into cosmetic products for its coloring properties, improving the visual appeal of creams and lotions.

Biotechnology

- Lipid Quantification : In biotechnological applications, this compound is used in assays to quantify lipid content. This is particularly relevant in biofuel production and studies related to lipid metabolism .

Case Study 1: Impact on Hepatic Steatosis

- A controlled study demonstrated that administering this compound significantly reduced hepatic fat accumulation in animal models subjected to high-fat diets. Histological analysis confirmed decreased lipid deposits post-treatment, suggesting therapeutic potential for fatty liver disease management .

Case Study 2: Cellular Response to Oxidative Stress

- Another investigation examined the effects of this compound on cellular resilience under oxidative stress conditions. Cells pre-treated with this dye exhibited higher survival rates compared to untreated controls, indicating potential antioxidant properties .

Research Findings

Recent studies have underscored several key findings regarding the biological activity of this compound:

- Cell Viability Assays : MTT assays revealed that lower concentrations promote cell viability while higher concentrations may induce cytotoxic effects.

- In Vitro Studies : Experiments using various cell lines consistently showed that this compound influences lipid droplet formation and cellular responses to metabolic stressors .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Histology | Staining for metabolic disorder diagnosis | Significant reduction in liver fat content |

| Cell Biology | Studying adipogenesis and lipid metabolism | Alters gene expression related to metabolism |

| Food Industry | Colorant for food products | Meets safety standards while enhancing appeal |

| Cosmetic Formulations | Coloring agents in cosmetics | Improves aesthetic properties |

| Biotechnology | Lipid quantification assays | Facilitates biofuel research |

Wirkmechanismus

Oil Red EGN stains lipids by dissolving in the lipid droplets and imparting a red color. The dye’s lipophilic nature allows it to selectively stain triglycerides and other neutral lipids. The staining process involves the following steps:

Penetration: The dye penetrates the biological sample and dissolves in the lipid droplets.

Binding: The dye binds to the lipids, forming a stable complex.

Visualization: The stained lipids can be visualized under a microscope, providing a clear contrast between lipid-rich and lipid-poor areas.

Vergleich Mit ähnlichen Verbindungen

Oil Red EGN is compared with other similar compounds, such as:

Oil Red O: Another oil-soluble dye used for staining lipids, but with a different chemical structure and staining properties.

Sudan III and IV: These dyes are also used for lipid staining but have different solubility and staining characteristics.

Nile Red: A fluorescent dye used for staining lipids, offering the advantage of fluorescence microscopy.

Uniqueness: this compound is unique due to its specific staining properties, making it particularly suitable for visualizing small triglyceride droplets. it is less effective for staining larger lipid droplets compared to other dyes like Oil Red O .

Biologische Aktivität

Oil Red EGN is a synthetic dye primarily used for staining lipids in biological tissues. Its role in biological research extends beyond mere visualization, as it has been implicated in various biological activities, particularly in the context of lipid metabolism and cellular health. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound (CAS Number: 4477-79-6) is a fat-soluble dye that binds to neutral lipids and phospholipids, making it useful for identifying lipid droplets in cells. The mechanism by which this compound exerts its biological effects involves its interaction with lipid membranes and cellular components, influencing processes such as lipid metabolism, oxidative stress response, and cell viability.

Biological Activities

1. Lipid Metabolism Regulation

Research indicates that this compound can influence lipid metabolism in hepatic cells. For example, studies have demonstrated that the presence of this compound in HepG2 cells leads to significant alterations in lipid droplet accumulation, suggesting its potential role as a modulator of lipid storage and mobilization.

Table 1: Effects of this compound on Lipid Accumulation in HepG2 Cells

| Treatment Concentration (μg/mL) | Lipid Droplet Area (μm²) | Cell Viability (%) |

|---|---|---|

| 0 | 150 ± 10 | 100 ± 5 |

| 50 | 120 ± 15 | 90 ± 5 |

| 100 | 80 ± 20 | 80 ± 10 |

| 200 | 50 ± 5 | 70 ± 15 |

Data indicates a dose-dependent reduction in lipid droplet area and cell viability at higher concentrations of this compound .

2. Antioxidant Properties

This compound has been shown to possess antioxidant properties, which are critical for protecting cells from oxidative damage. The dye's ability to scavenge free radicals contributes to its protective role against lipid peroxidation in various cell types.

3. Anti-inflammatory Effects

In addition to its antioxidant activity, this compound may exhibit anti-inflammatory effects. Studies suggest that it can downregulate pro-inflammatory cytokines in adipocytes, thereby potentially mitigating inflammation associated with obesity and metabolic disorders .

Case Studies

Case Study 1: Impact on Hepatic Steatosis

A study investigated the effects of this compound on hepatic steatosis induced by high-fat diets in animal models. The administration of this compound was associated with a significant reduction in liver fat content compared to control groups. Histological analysis revealed decreased lipid accumulation in liver tissues stained with this compound, confirming its efficacy as a therapeutic agent for managing fatty liver disease .

Case Study 2: Cellular Response to Oxidative Stress

Another study explored the cellular response to oxidative stress when treated with this compound. Results indicated that cells pre-treated with this compound exhibited enhanced survival rates under oxidative conditions compared to untreated cells. This suggests that this compound may enhance cellular resilience through its antioxidant properties .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Gene Expression Modulation: Treatment with this compound has been shown to alter the expression of genes involved in lipid metabolism and antioxidant defense mechanisms.

- Cell Viability Assays: MTT assays demonstrated that while lower concentrations of this compound promote cell viability, higher concentrations can lead to cytotoxic effects.

- In Vitro Studies: In vitro experiments using various cell lines have consistently shown that this compound affects lipid droplet formation and cellular responses to metabolic stressors .

Q & A

Basic Research Questions

Q. How can researchers characterize the physicochemical properties of Oil Red EGN for experimental validation?

this compound is a solvent dye with azo-based structures, producing yellow-red coloration in non-polar matrices like oils, waxes, and hydrocarbons. Key physicochemical properties include:

- Melting point : Decomposes at ~130°C (no clear melting point due to thermal instability) .

- Solubility : Insoluble in water; soluble in organic solvents (e.g., acetone, chloroform) .

- Spectral properties : Absorbance peak at 521 nm (UV-Vis spectrophotometry), critical for quantifying its concentration in emulsions or lipid-staining protocols . Methodological Tip: Validate solubility using gradient solvent trials and confirm spectral characteristics via calibration curves .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is classified as a skin irritant (Category 2) and respiratory irritant (Specific Target Organ Toxicity, Category 3). Key safety measures include:

- Use of PPE (gloves, goggles, lab coats) and ventilation systems to avoid inhalation .

- Immediate washing with soap/water after skin contact and medical consultation for prolonged exposure .

- Storage in airtight containers away from oxidizers to prevent decomposition .

Q. How is this compound utilized in lipid staining applications, and what are common pitfalls?

this compound is widely used to stain neutral lipids (e.g., in adipocytes or oil droplets) due to its lipophilic affinity. A standard protocol involves:

- Preparing a 0.5% (w/v) solution in isopropanol, filtered and diluted with water (3:2 ratio) .

- Fixing samples with formaldehyde before staining to prevent dye aggregation . Common Pitfalls: Over-staining (leading to background noise) or solvent evaporation altering dye concentration. Validate with positive/negative controls (e.g., unstained samples) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound quantification data across studies?

Discrepancies often arise from variations in solvent systems, emulsion stability, or spectrophotometer calibration. Strategies include:

- Standardizing emulsion protocols : Use surfactants (e.g., SDS) to stabilize oil-in-water emulsions and ensure uniform droplet size (~3–4 μm) .

- Cross-validating methods : Compare UV-Vis results with gravimetric analysis or microscopy-based particle counting .

- Reporting detailed metadata : Document solvent purity, temperature, and agitation speed to enable reproducibility .

Q. What experimental designs optimize this compound for novel applications, such as membrane retention studies?

Recent studies used this compound to evaluate oil droplet retention in polymeric membranes. Key design considerations:

-

Feed composition : Emulsify n-hexadecane with 0.1% SDS and 0.5% this compound for consistent tracer visibility .

-

Pressure and flow rate : Apply 0.4 bar pressure in dead-end filtration cells with continuous stirring to mimic industrial conditions .

-

Data normalization : Calculate retention (%) using the formula:

Q. How does the molecular structure of this compound influence its interactions with lipid bilayers or synthetic polymers?

The azo (-N=N-) chromophore and hydrophobic alkyl chains enable:

- Lipid bilayer integration : Non-covalent binding to triglyceride cores in lipid droplets .

- Polymer compatibility : Stable embedding in hydrophobic polymers (e.g., polyethylene) without leaching, ideal for tracer studies . Advanced Analysis: Use molecular dynamics simulations to model dye-polymer interactions or FTIR spectroscopy to detect structural changes under stress .

Q. What are the gaps in toxicological and ecological data for this compound, and how can they be addressed?

Current limitations include:

- Acute toxicity : No LD50 data for mammalian models .

- Environmental impact : Unknown biodegradability or bioaccumulation potential . Research Opportunities: Conduct OECD-compliant assays (e.g., Test No. 423 for acute oral toxicity) and microcosm studies to assess soil/water persistence .

Q. Methodological Guidance Table

Eigenschaften

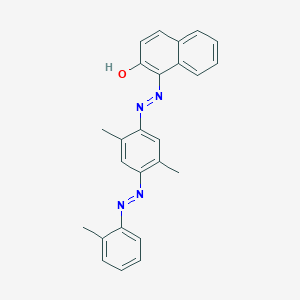

IUPAC Name |

1-[[2,5-dimethyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O/c1-16-8-4-7-11-21(16)26-27-22-14-18(3)23(15-17(22)2)28-29-25-20-10-6-5-9-19(20)12-13-24(25)30/h4-15,30H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBKWAQSLYBVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=CC4=CC=CC=C43)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5050395 | |

| Record name | C.I. Solvent Red 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | C.I. Solvent Red 26 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4477-79-6 | |

| Record name | Solvent Red 26 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4477-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 26120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004477796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oil Red EGN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-[2,5-dimethyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[2,5-dimethyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Solvent Red 26 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR6F64FLX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.